

m-PEG13-Boc molecular weight and formula

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Compound of Interest

Compound Name: **m-PEG13-Boc**

Cat. No.: **B15543751**

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An In-depth Technical Guide to **m-PEG13-Boc**

This guide provides a detailed overview of **m-PEG13-Boc**, a methoxy-terminated polyethylene glycol derivative with a tert-butyloxycarbonyl (Boc) protected functional group. It is designed for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and workflow visualizations.

Core Molecular Data

m-PEG13-Boc is a heterobifunctional PEG linker. One terminus features a methoxy group, which is chemically inert, while the other terminus has a functional group, typically an amine, protected by a Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal a reactive primary amine. This makes **m-PEG13-Boc** a valuable reagent in bioconjugation, drug delivery, and peptide synthesis.

The precise molecular weight and formula are derived from its constituent parts: a methyl ether cap, thirteen ethylene glycol repeating units, and a Boc-protected amine terminus.

Property	Value
Chemical Formula	C ₃₂ H ₆₅ NO ₁₆
Molecular Weight	719.86 g/mol
Structure	CH ₃ -(O-CH ₂ -CH ₂) ₁₃ -NH-Boc

Experimental Protocols

The utility of **m-PEG13-Boc** is centered around the application and removal of the Boc protecting group. The following are generalized protocols for the deprotection of the Boc group to expose the primary amine.

Protocol: Boc Group Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved through acidolysis. Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.

Materials:

- **m-PEG13-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Anisole or thioanisole (as a scavenger, optional)
- Diethyl ether (cold)
- Rotary evaporator
- Centrifuge

Methodology:

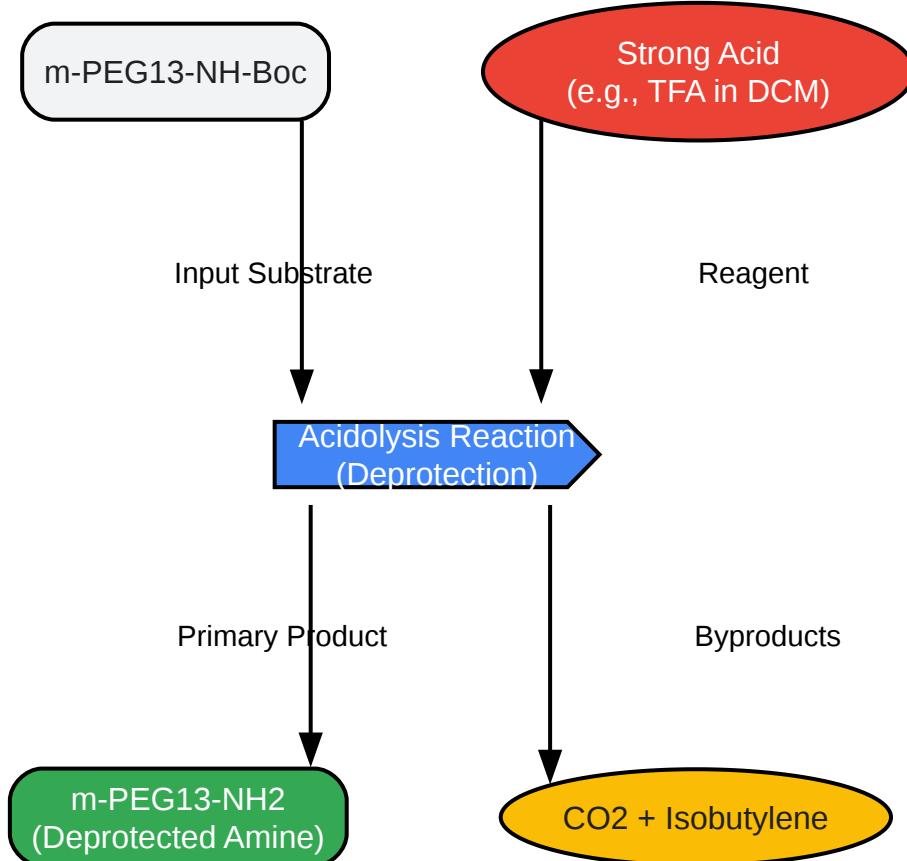
- Dissolution: Dissolve the **m-PEG13-Boc** compound in a suitable solvent, such as dichloromethane (DCM).
- Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM (v/v)^[1]. If the substrate is sensitive to the t-butyl cation intermediate formed during deprotection, a scavenger like anisole can be added.
- Reaction: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

- Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Precipitation: Precipitate the deprotected product, m-PEG13-NH₂, by adding cold diethyl ether to the concentrated residue.
- Isolation: Isolate the product by centrifugation, decant the ether, and repeat the ether wash to remove residual TFA and scavenger.
- Drying: Dry the final product under vacuum.

An alternative method involves using hydrochloric acid (HCl) in an organic solvent like methanol or dioxane, which is often preferred in solid-phase peptide synthesis[1][2].

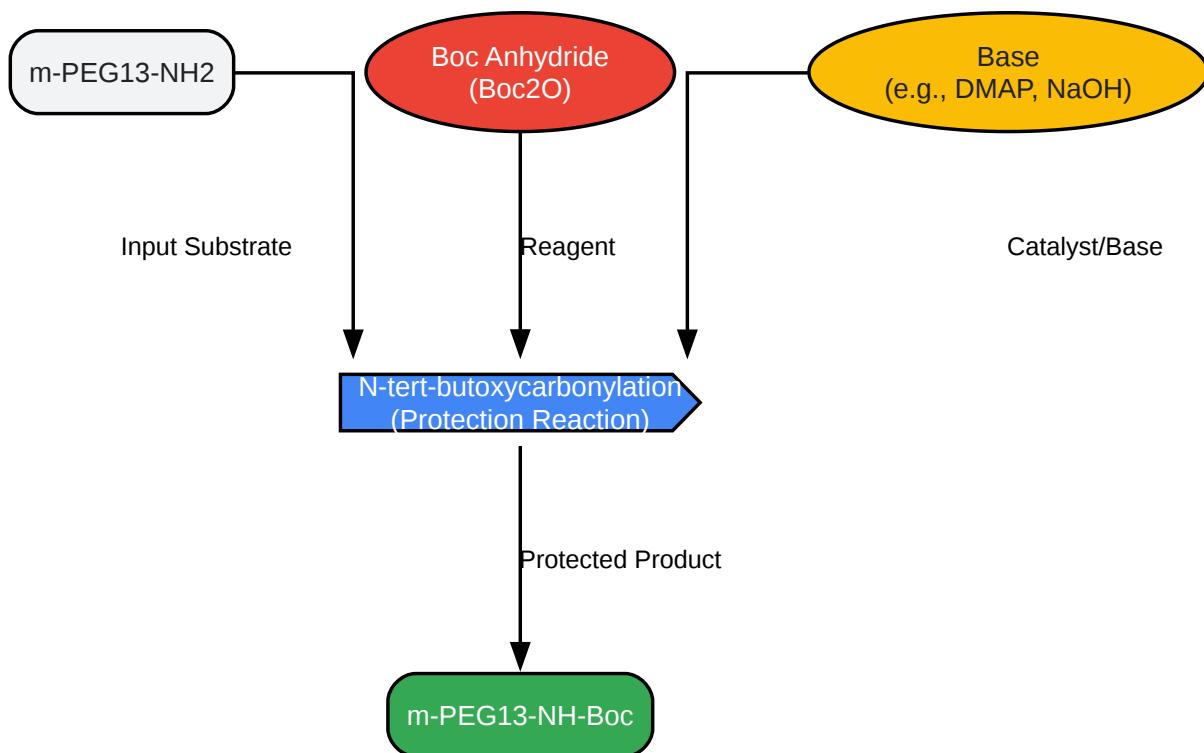
Key Workflow Visualizations

The following diagrams illustrate the core chemical transformations involving the Boc protecting group on a PEG linker.



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Boc Group Deprotection Workflow.

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Boc Group Protection Workflow.

The Boc protecting group is integral to multi-step organic synthesis, particularly in peptide chemistry and bioconjugation[1][3]. Its stability under neutral or basic conditions, combined with its easy removal under acidic conditions, makes it an excellent choice for protecting amine functionalities[1][4]. The reagent commonly used to introduce the Boc group is Di-tert-butyl dicarbonate, also known as Boc anhydride[3][4].

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References

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